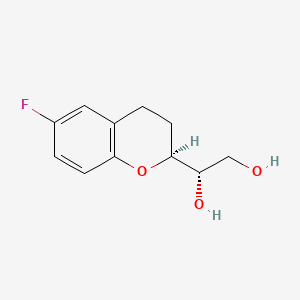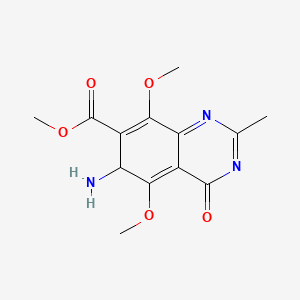
(1'S,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane is a fluorinated chromane derivative. Chromanes are a class of compounds known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The fluorine atom in the structure can significantly influence the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane typically involves the following steps:
Starting Materials: The synthesis begins with a suitable chromane precursor.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The dihydroxyethyl group can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include OsO4, KMnO4, and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the fluorine atom may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane would depend on its specific interactions with molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Chromane Derivatives: Compounds with similar chromane structures but different substituents.
Fluorinated Compounds: Other fluorinated organic molecules with similar biological activities.
Uniqueness
(1’S,2S)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane is unique due to the specific combination of the fluorine atom and the dihydroxyethyl group, which can significantly influence its chemical and biological properties compared to other chromane derivatives.
Propiedades
IUPAC Name |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMAEKAEXMJNG-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729201 |
Source


|
| Record name | 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905454-57-1 |
Source


|
| Record name | 1-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)

![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)




